molecular formula C15H11N3O3S B7440799 2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole

2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole

Cat. No.: B7440799
M. Wt: 313.3 g/mol
InChI Key: USVDJJRQVPXKTG-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of benzodioxole, pyridine, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via nucleophilic substitution reactions involving pyridine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its specific application.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole
  • 2-(1,3-Benzodioxol-5-yl)-5-(pyridin-4-ylmethylsulfanyl)-1,3,4-oxadiazole

Uniqueness

2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole is unique due to the specific positioning of the pyridine moiety, which can influence its chemical reactivity and biological activity. This positioning may result in different binding affinities and selectivities compared to its analogs.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-2-10(7-16-5-1)8-22-15-18-17-14(21-15)11-3-4-12-13(6-11)20-9-19-12/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVDJJRQVPXKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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